molecular formula C17H18BrNO2 B14815582 N-[(E)-(5-bromo-2,4-dimethoxyphenyl)methylidene]-3,5-dimethylaniline

N-[(E)-(5-bromo-2,4-dimethoxyphenyl)methylidene]-3,5-dimethylaniline

Cat. No.: B14815582
M. Wt: 348.2 g/mol
InChI Key: HQAKJUBYFKHDCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-bromo-2,4-dimethoxybenzylidene)-3,5-dimethylaniline is a chemical compound that belongs to the class of benzylideneanilines This compound is characterized by the presence of a bromine atom and two methoxy groups on the benzylidene ring, as well as two methyl groups on the aniline ring

Properties

Molecular Formula

C17H18BrNO2

Molecular Weight

348.2 g/mol

IUPAC Name

1-(5-bromo-2,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)methanimine

InChI

InChI=1S/C17H18BrNO2/c1-11-5-12(2)7-14(6-11)19-10-13-8-15(18)17(21-4)9-16(13)20-3/h5-10H,1-4H3

InChI Key

HQAKJUBYFKHDCN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N=CC2=CC(=C(C=C2OC)OC)Br)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-2,4-dimethoxybenzylidene)-3,5-dimethylaniline typically involves the condensation reaction between 5-bromo-2,4-dimethoxybenzaldehyde and 3,5-dimethylaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for N-(5-bromo-2,4-dimethoxybenzylidene)-3,5-dimethylaniline are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Additionally, continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-2,4-dimethoxybenzylidene)-3,5-dimethylaniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The bromine atom and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can result in a variety of substituted benzylideneanilines.

Scientific Research Applications

N-(5-bromo-2,4-dimethoxybenzylidene)-3,5-dimethylaniline has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.

    Industry: It may be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(5-bromo-2,4-dimethoxybenzylidene)-3,5-dimethylaniline involves its interaction with specific molecular targets and pathways. For example, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer activity may involve the induction of apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

N-(5-bromo-2,4-dimethoxybenzylidene)-3,5-dimethylaniline can be compared with other similar compounds, such as:

  • N-(5-bromo-2,4-dimethoxybenzylidene)-2-hydroxybenzohydrazide
  • N-(5-bromo-2,4-dimethoxybenzylidene)-2-(2-toluidino)acetohydrazide
  • N-(5-bromo-2,4-dimethoxybenzylidene)-2-(4-ethoxyanilino)acetohydrazide

These compounds share structural similarities but differ in the substituents on the benzylidene or aniline rings The presence of different functional groups can significantly influence their chemical reactivity, biological activity, and potential applications

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